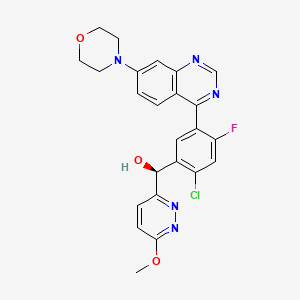

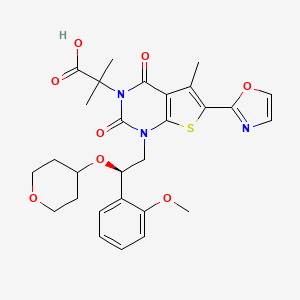

![molecular formula C13H14N4O4 B609585 (2R,3R,4R,5R)-2-(4-氨基-吡咯并[2,3-D]嘧啶-7-基)-3-乙炔基-5-羟甲基-四氢呋喃-3,4-二醇 CAS No. 1044589-82-3](/img/structure/B609585.png)

(2R,3R,4R,5R)-2-(4-氨基-吡咯并[2,3-D]嘧啶-7-基)-3-乙炔基-5-羟甲基-四氢呋喃-3,4-二醇

描述

NITD008 is an antiviral drug. It was developed as a potential treatment for flavivirus infections, and shows broad spectrum antiviral activity against many related viruses such as Dengue virus, West Nile virus, yellow fever virus, Powassan virus, Hepatitis C virus, Kyasanur Forest disease virus, Omsk hemorrhagic fever virus and Zika virus. Unfortunately NITD008 proved too toxic in pre-clinical animal testing to be suitable for human trials, but it continues to be used in research to find improved treatments for emerging viral diseases.

科学研究应用

Antiviral Activity Against Caliciviruses

NITD008 has shown potent antiviral activity against human and animal caliciviruses . The compound has been tested in vitro using three calicivirus model systems: feline calicivirus (FCV), murine norovirus (MNV), and the human norovirus replicon . The nucleoside analogue (NA), NITD008, has limited toxicity and inhibits calicivirus replication in all three model systems . Given the potency displayed by NITD008 against several caliciviruses, it is proposed that this compound should be interrogated further to assess its effectiveness in vivo .

Potent Inhibitor of Zika Virus

NITD008 has been identified as a potent inhibitor of the Zika virus (ZIKV) . The compound can effectively inhibit the historical and contemporary ZIKV strains in cultures . It has also been shown to significantly reduce viremia and prevent mortality in A129 mice . NITD008 could serve as a reference inhibitor for future drug screen and discovery .

Potential Therapeutic Use Against Calicivirus Infections

The high level of potency displayed by NITD008 across all three models, and the comparable level of in vitro efficiency between NITD008 and previously published NAs, demonstrates that NITD008 is an excellent candidate for further studies and eventual refinement as an antiviral agent for calicivirus infections .

Effective Antiviral Compound for Lethal ZIKV Challenge

NITD008 has been shown to be an effective antiviral compound that protects mice from lethal ZIKV challenge . The infected mice were orally administered with 100 μL of NITD008 at 50 mg/kg of body weight at 4, 24, 48, 72, and 96 h post-infection .

作用机制

Target of Action

NITD008, also known as (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol, is an antiviral drug classified as an adenosine analog . The primary target of NITD008 is the RNA-dependent RNA polymerase (RdRp) of various flaviviruses . RdRp is an essential protein for RNA viruses, playing a crucial role in the replication of the viral genome .

Mode of Action

NITD008 interacts with its target, the RdRp, by functioning as a chain terminator during viral RNA synthesis . This means that NITD008, in its triphosphate form, directly inhibits the RdRp activity, preventing the virus from replicating its RNA and thus halting the propagation of the virus .

Biochemical Pathways

The biochemical pathway affected by NITD008 is the viral RNA replication pathway. By inhibiting the RdRp, NITD008 disrupts the replication of the viral RNA, which is a critical step in the life cycle of RNA viruses . This disruption prevents the virus from producing more copies of itself, thereby limiting the spread of the virus within the host.

Result of Action

The result of NITD008’s action is a significant reduction in viral replication. In vitro and in vivo studies have shown that NITD008 can potently inhibit various flaviviruses, including dengue virus, West Nile virus, yellow fever virus, and Powassan virus . In the case of dengue virus-infected mice, treatment with NITD008 suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death .

Action Environment

It is known that nitd008 proved too toxic in pre-clinical animal testing to be suitable for human trials . Despite this, NITD008 continues to be used in research to find improved treatments for emerging viral diseases .

属性

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, NITD008 effectively inhibits viral replication. []

ANone: In various in vivo models, NITD008 has demonstrated the ability to:

- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []

- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []

- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: NITD008 is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of NITD008. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to NITD008 has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that NITD008 exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, NITD008 has demonstrated promising efficacy in preclinical studies:

- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]

- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []

- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []

- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: NITD008 has shown potent in vitro activity against a broad range of viruses:

- Dengue virus: Effective against all four serotypes. [, ]

- Zika virus: Inhibits both historical and contemporary strains. [, , , ]

- Enterovirus 71: Demonstrated potent inhibition. [, ]

- Feline calicivirus: Showed activity against virulent systemic disease strains. []

- Norovirus: Inhibited murine norovirus and human norovirus replicons. []

- West Nile virus: Demonstrated potent inhibition. [, ]

- Yellow fever virus: Showed inhibitory activity. []

- Powassan virus: Exhibited inhibitory activity. []

- Hepatitis C virus: Demonstrated some suppressive activity. [, ]

- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]

- Ophidian serpentoviruses: Exhibited potent antiviral activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

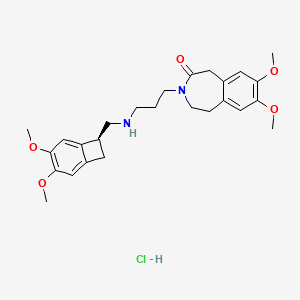

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

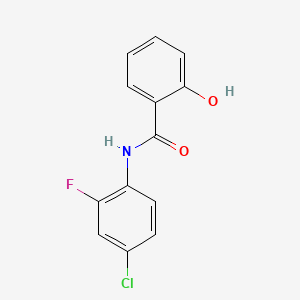

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)